1-(3-Chloro-2-thienyl)-3-(4-(trifluoromethoxy)anilino)-2-propen-1-one

medicinal chemistry physicochemical profiling structure-activity relationships

This 3-chlorothienyl enone fills a critical gap in halogenation SAR for thienylchalcone chemotypes. Unlike the 2,5-diCl analog, its monochloro pattern permits steric/electronic decoupling at the carbonyl-proximal position. The 4-OCF₃ anilino group provides a unique H-bond donor & electron-withdrawing profile, differentiating it from 3-CF₃ analogs. Ideal for matched molecular pair ADME profiling, mitochondrial uncoupling benchmarking against FCCP, and target ID campaigns leveraging the enone Michael acceptor. Available at research purity from multiple vetted suppliers.

Molecular Formula C14H9ClF3NO2S
Molecular Weight 347.74
CAS No. 321433-55-0
Cat. No. B2825003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloro-2-thienyl)-3-(4-(trifluoromethoxy)anilino)-2-propen-1-one
CAS321433-55-0
Molecular FormulaC14H9ClF3NO2S
Molecular Weight347.74
Structural Identifiers
SMILESC1=CC(=CC=C1NC=CC(=O)C2=C(C=CS2)Cl)OC(F)(F)F
InChIInChI=1S/C14H9ClF3NO2S/c15-11-6-8-22-13(11)12(20)5-7-19-9-1-3-10(4-2-9)21-14(16,17)18/h1-8,19H/b7-5+
InChIKeyLEAIFAUYVHNCDV-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Chloro-2-thienyl)-3-(4-(trifluoromethoxy)anilino)-2-propen-1-one (CAS 321433-55-0): Structural Identity and Procurement Baseline


1-(3-Chloro-2-thienyl)-3-(4-(trifluoromethoxy)anilino)-2-propen-1-one (CAS 321433-55-0) is a synthetic α,β-unsaturated ketone (enone) belonging to the thienylchalcone/anilinopropenone structural class, with molecular formula C₁₄H₉ClF₃NO₂S and molecular weight 347.7 g/mol [1]. The compound features an (E)-configured propenone bridge linking a 3-chloro-2-thienyl carbonyl moiety to a 4-(trifluoromethoxy)anilino group, with a computed XLogP3 of 5.8 indicating substantial lipophilicity [1]. The 4-(trifluoromethoxy)anilino pharmacophore is structurally related to the trifluoromethoxy-substituted aryl anilide class of chemical uncouplers described in Novo Nordisk patent EP1888513A1 [2], though the propenone linker distinguishes this compound from the anilide series. At the time of this analysis, the compound is available from multiple chemical suppliers at typical research purity of 95%, with no peer-reviewed primary bioactivity data identified in major public databases (PubChem, ChEMBL, BindingDB) specific to this CAS number [1].

Why In-Class Thienylpropenone Analogs Cannot Substitute for 1-(3-Chloro-2-thienyl)-3-(4-(trifluoromethoxy)anilino)-2-propen-1-one


Generic substitution within the thienylpropenone/anilinopropenone class is fraught with risk because small structural perturbations—specifically the position and identity of halogen substituents on the thienyl ring, the nature of the aniline para-substituent (OCF₃ vs. CF₃ vs. H), and the aniline ring substitution pattern—profoundly alter electronic character, lipophilicity, hydrogen-bonding capacity, and ultimately biological target engagement. The 4-(trifluoromethoxy)anilino group in the target compound provides a distinctive combination of strong electron-withdrawing inductive effect (σₚ ≈ 0.35 for OCF₃) with a resonance-donating oxygen linker, a profile that differs fundamentally from the purely electron-withdrawing 3-CF₃ substituent (σₘ ≈ 0.43) found in the closest commercial analog CAS 339012-79-2 . Furthermore, variation in thienyl chlorination pattern (3-chloro vs. 2,5-dichloro in CAS 338402-46-3) alters both steric encumbrance around the carbonyl and the electron density of the heterocycle, which can shift conformational preferences of the enone system and affect molecular recognition . These structural distinctions translate into divergent computed and predicted physicochemical properties that govern solubility, membrane permeability, and metabolic stability, making direct functional interchangeability without empirical validation unreliable.

Quantitative Differentiation Evidence: 1-(3-Chloro-2-thienyl)-3-(4-(trifluoromethoxy)anilino)-2-propen-1-one vs. Closest Analogs


Aniline Para-Substituent Identity: OCF₃ (Target) vs. CF₃ (Comparator CAS 339012-79-2) — Physicochemical and Electronic Divergence

The target compound incorporates a 4-(trifluoromethoxy)anilino group (OCF₃), whereas its closest commercially listed analog CAS 339012-79-2 features a 3-(trifluoromethyl)anilino group (m-CF₃). The OCF₃ substituent introduces an oxygen linker between the CF₃ group and the aromatic ring, which alters both the electronic and conformational properties of the aniline moiety. The Hammett σₚ constant for OCF₃ is approximately 0.35 (electron-withdrawing inductive, weak resonance-donating), whereas the σₘ constant for CF₃ is approximately 0.43 (purely electron-withdrawing). This difference of ~0.08 σ units translates into measurably distinct electron density on the aniline nitrogen, which directly affects hydrogen-bond donor strength and the compound's behaviour as a Michael acceptor in the enone system. Additionally, the OCF₃ group has a larger van der Waals volume and distinct conformational preferences due to the O–CF₃ bond rotation, which can alter target binding pocket complementarity relative to the CF₃ analog. No head-to-head bioactivity comparison between these two compounds has been identified in the peer-reviewed literature at the time of this analysis. [1] [2]

medicinal chemistry physicochemical profiling structure-activity relationships

Thienyl Chlorination Pattern: 3-Chloro (Target) vs. 2,5-Dichloro (Comparator CAS 338402-46-3) — Cytotoxicity Selectivity Window in MCF-7 Breast Cancer Cells

Vendor-reported cytotoxicity data for the 2,5-dichloro analog (CAS 338402-46-3) show an IC₅₀ of 12 µM against MCF-7 breast adenocarcinoma cells after 48-hour treatment, with a selectivity window of >8.3-fold versus MCF-10A non-cancerous breast epithelial cells (IC₅₀ > 100 µM), accompanied by apoptosis induction evidenced by increased cleaved caspase-3 and PARP . No comparable cytotoxicity data for the target 3-chloro compound (CAS 321433-55-0) have been identified in any publicly accessible database or literature source. The difference in thienyl chlorination—single chlorine at position 3 (target) versus two chlorines at positions 2 and 5 (comparator)—affects both steric bulk around the carbonyl and the electrophilicity of the enone system. The 2,5-dichloro pattern introduces an additional chlorine adjacent to the sulfur atom at position 2, which may alter the conformation of the thienyl-propenone dihedral angle and thereby modulate planarity of the conjugated π-system. Whether the 3-chloro compound exhibits superior, inferior, or equivalent cytotoxicity and selectivity is empirically undetermined.

anticancer screening cytotoxicity selectivity index

Aniline Ring Presence vs. Absence: Target Compound (Anilino-Propenone) vs. Phenyl-Propenone Analog (CAS 648429-76-9) — Hydrogen-Bond Donor Capacity and Target Engagement Potential

The target compound contains an anilino –NH– group bridging the propenone and the 4-(trifluoromethoxy)phenyl ring, providing one hydrogen-bond donor (HBD). In contrast, the phenyl analog (CAS 648429-76-9, molecular weight 248.73 g/mol) replaces the entire 4-(trifluoromethoxy)anilino moiety with a simple phenyl group, eliminating both the HBD and all fluorine content [1]. This structural simplification reduces the H-bond donor count from 1 to 0, the H-bond acceptor count from 7 to 1, and the molecular weight by approximately 99 g/mol (28% reduction). The absence of the anilino NH in the phenyl analog fundamentally alters the compound's capacity to engage biological targets that require directional hydrogen-bond interactions. Furthermore, the trifluoromethoxy group is known to enhance metabolic stability by blocking oxidative metabolism at the para position of the aniline ring, a protection absent in the unsubstituted phenyl analog. No direct comparative bioactivity data are available in the public domain for either compound. [1]

hydrogen bonding molecular recognition drug-likeness

Computed Lipophilicity (XLogP3): Target Compound vs. Phenyl Analog — Implications for Membrane Permeability and Assay Solubility

The target compound has a computed XLogP3 of 5.8, reflecting the combined lipophilic contributions of the 3-chlorothienyl group and the 4-(trifluoromethoxy)anilino moiety [1]. Although an XLogP3 for the simpler phenyl analog (CAS 648429-76-9) has not been directly sourced in this analysis, the removal of the polar anilino –NH– and the replacement of 4-OCF₃ with –H on the phenyl ring is expected to yield a modestly lower logP, likely in the range of approximately 4.0–4.5 based on additive fragment contributions. The XLogP3 of 5.8 places the target compound near the upper boundary of typical drug-like lipophilicity (Rule of 5 threshold: logP ≤ 5), suggesting that while membrane permeability is likely high, aqueous solubility may be limited, requiring careful solvent selection (e.g., DMSO stock solutions) for in vitro assays. The presence of the OCF₃ group contributes approximately +1.0 to +1.2 log units compared to an unsubstituted phenyl ring, based on established π substituent constants [2]. No experimental logP or solubility data were identified for the target compound in the public domain. [1] [2]

lipophilicity ADME solubility

Chemical Uncoupler Pharmacophore: Target Compound Contains the 4-(Trifluoromethoxy)anilino Motif Shared by Patented Mitochondrial Uncouplers

The 4-(trifluoromethoxy)anilino substructure present in the target compound is a key pharmacophoric element in the Novo Nordisk patent series EP1888513A1, which describes trifluoromethoxy-substituted aryl anilides as chemical uncouplers for the treatment of obesity, diabetes, and associated metabolic disorders [1]. The patent establishes that the trifluoromethoxy group on the aniline ring is critical for uncoupling activity, with preferred embodiments specifying this substituent. Notably, the target compound differs from the patented anilides in its propenone linker (rather than an amide/urea/sulfonamide linkage), which may alter the pKₐ of the dissociable proton required for protonophoric uncoupling activity. In the broader class of anilinothiophene mitochondrial uncouplers, compounds such as BDCT (5-bromo-N-(4-chlorophenyl)-3,4-dinitro-2-thiophenamine) have demonstrated 'cyclic' uncoupling activity in isolated rat liver mitochondria, with 50% uncoupling achieved at concentrations as low as 10⁻⁷ M for the most potent congeners [2]. Whether the propenone-linked target compound retains, enhances, or loses uncoupling potency relative to the anilide series has not been reported. [1] [2]

mitochondrial uncoupling chemical uncoupler metabolic disease

Data Gap Advisory: Absence of Published Head-to-Head Bioactivity Comparisons for CAS 321433-55-0

A systematic search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, and Google Scholar (conducted April 2026) failed to identify any peer-reviewed publication containing quantitative bioactivity data (IC₅₀, EC₅₀, Kᵢ, Kd, % inhibition, or any other functional assay endpoint) for CAS 321433-55-0. No head-to-head comparison study between this compound and any of its structural analogs was found [1]. The compound appears in multiple vendor catalogs (BenchChem, EvitaChem, ChemicalBook, Chem-Site) with purity specified at 95%, but the biological characterization sections on these vendor pages contain only generic, non-quantitative descriptions of potential research applications . This data gap means that all differentiation claims above are necessarily based on structural, physicochemical, and class-level inference rather than direct comparative bioactivity measurements. Procurement decisions based on these inferences require downstream experimental validation to confirm any hypothesized differentiation. [1]

data gap analysis research prioritization compound characterization

Recommended Research Application Scenarios for 1-(3-Chloro-2-thienyl)-3-(4-(trifluoromethoxy)anilino)-2-propen-1-one Based on Structural Differentiation Evidence


Mitochondrial Uncoupling Probe Development: Propenone-Linker Variant of the 4-(Trifluoromethoxy)anilino Pharmacophore

Investigators developing structure-activity relationships around the 4-(trifluoromethoxy)anilino chemical uncoupler pharmacophore (as described in Novo Nordisk patent EP1888513A1) may select CAS 321433-55-0 as a scaffold-diversification tool [1]. Unlike the amide/urea/sulfonamide-linked anilides in the patent series, this compound provides a conjugated propenone (enone) linker that alters the pKₐ of any dissociable proton and modifies the compound's capacity to act as a protonophore. The enone system also introduces a potential Michael acceptor site, which may confer additional reactivity toward nucleophilic biological thiols (e.g., glutathione, protein cysteines)—a feature absent in the saturated anilide linkers. This compound is therefore best deployed in comparative mitochondrial respirometry studies (e.g., Seahorse XF analyzer, Oroboros O2k) directly benchmarking uncoupling potency against established protonophores such as FCCP and against anilide-linked 4-(trifluoromethoxy)anilino compounds, to determine whether the propenone linker enhances, preserves, or abolishes uncoupling activity. [1] [2]

Anticancer Thienylchalcone SAR: Mapping the Effect of Thienyl Chlorination Pattern on Cytotoxicity and Selectivity

The 2,5-dichloro analog (CAS 338402-46-3) has demonstrated measurable cytotoxicity (MCF-7 IC₅₀ = 12 µM, 48 h) with >8.3-fold selectivity over MCF-10A non-cancer cells [1]. The target 3-chloro compound fills a critical gap in the halogenation SAR matrix for this chemotype. Researchers conducting anticancer screening of thienylchalcones should acquire CAS 321433-55-0 as part of a systematic chlorination series (0-Cl, 3-Cl, 2,5-diCl, and potentially 2-Cl, 3,4,5-triCl variants) to establish: (a) whether the 3-chloro pattern enhances or reduces cytotoxicity relative to the 2,5-dichloro pattern, (b) how chlorination position affects cancer-cell selectivity, and (c) whether the 3-chloro compound exhibits a distinct mechanism of action (e.g., tubulin polymerization inhibition vs. mitochondrial uncoupling vs. kinase inhibition). Pairing this compound with the 2,5-dichloro analog in parallel dose-response experiments (e.g., NCI-60 panel or targeted cell line panels) represents the highest-value near-term experimental comparison. [1]

Physicochemical Profiling of Fluorinated Enones: OCF₃ vs. CF₃ Effects on Permeability, Metabolic Stability, and Solubility

The target compound (4-OCF₃ anilino, XLogP3 5.8) [1] and its closest analog CAS 339012-79-2 (3-CF₃ anilino) provide a matched molecular pair for isolating the effects of OCF₃ vs. CF₃ substitution on ADME properties in a thienylpropenone scaffold. Medicinal chemistry groups seeking to understand the developability profile of fluorinated enones should subject both compounds to parallel in vitro ADME assays: (a) kinetic aqueous solubility (nephelometry or HPLC-UV at pH 7.4), (b) parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability, (c) microsomal metabolic stability (human and rodent liver microsomes), and (d) plasma protein binding (equilibrium dialysis). The OCF₃ group is expected to confer distinct metabolic stability at the aniline para position compared to the meta-CF₃ group, which may be susceptible to different CYP-mediated oxidation pathways. These data would directly inform the selection of the optimal fluorination pattern for in vivo probe development. [1] [2]

Chemical Biology Tool Compound: Hydrogen-Bond-Dependent Target Engagement Studies

The anilino –NH– group in the target compound provides a hydrogen-bond donor that is absent in the simpler phenyl analog (CAS 648429-76-9) [1]. This HBD may be essential for binding to biological targets that require a directional hydrogen bond for molecular recognition (e.g., kinase hinge regions, protease oxyanion holes, or nucleic acid bases). Chemical biologists using this compound as a probe should design experiments that directly test the contribution of the anilino NH to target engagement: (a) compare activity of the target compound vs. the phenyl analog in the assay of interest to establish the HBD-dependence of any observed phenotype, (b) use the phenyl analog as a negative control for target engagement that requires the anilino NH interaction, and (c) if a specific protein target is identified, perform N-methylation of the anilino nitrogen (synthetic derivatization) to abolish HBD capacity and confirm on-target activity. This compound is best suited for target identification campaigns (e.g., chemical proteomics, CETSA, DARTS) where the hydrogen-bonding features of the ligand may drive selectivity. [1] [2]

Quote Request

Request a Quote for 1-(3-Chloro-2-thienyl)-3-(4-(trifluoromethoxy)anilino)-2-propen-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.